Brompheniramine N-Oxide Dihydrochloride is a chemical compound derived from brompheniramine, a first-generation antihistamine. This compound is classified as an impurity and is notably recognized for its role in medicinal chemistry, particularly in the context of antihistamines. The molecular formula for Brompheniramine N-Oxide Dihydrochloride is , with a molecular weight of 408.16 g/mol .
Brompheniramine N-Oxide Dihydrochloride is categorized under H1-antihistamines and is primarily used as an impurity reference material in pharmaceutical applications. It is sourced from various chemical suppliers and is produced on demand due to its short shelf life and specific regulatory requirements .
The synthesis of Brompheniramine N-Oxide Dihydrochloride typically involves the oxidation of brompheniramine, which can be achieved through several methods:
The molecular structure of Brompheniramine N-Oxide Dihydrochloride can be represented by its SMILES notation: Cl.Cl.C[N+](C)([O-])CCC(c1ccc(Br)cc1)c2ccccn2. The compound features a nitrogen atom that is bonded to an oxygen atom, forming an N-oxide functional group. The molecular data includes:
Brompheniramine N-Oxide can participate in various chemical reactions due to its functional groups:
Brompheniramine N-Oxide Dihydrochloride primarily functions as an antagonist at histamine H1 receptors. Its mechanism involves blocking histamine from binding to these receptors, thereby alleviating symptoms associated with allergic reactions such as runny nose and sneezing. Additionally, it exhibits anticholinergic properties that contribute to its effectiveness in treating upper respiratory symptoms .
The physical properties of Brompheniramine N-Oxide Dihydrochloride include:
The chemical properties include:
Brompheniramine N-Oxide Dihydrochloride serves several roles in scientific research and applications:
N,N-dimethylpropan-1-amine oxide). dihydrochloride). Cl.Cl.C[N+](C)([O-])CCC(c1ccc(Br)cc1)c2ccccn2 [1] Table 1: Key Identifiers of Brompheniramine N-Oxide Dihydrochloride
| Property | Value |
|---|---|
| Systematic IUPAC Name | 3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide dihydrochloride |
| Molecular Formula | C₁₆H₁₉BrN₂O·2HCl |
| Molecular Weight | 408.16 g/mol |
| CAS Number (Salt) | 2724689-54-5 |
| CAS Number (Free Base) | 18453-29-7 |
| SMILES | Cl.Cl.C[N+](C)([O-])CCC(c1ccc(Br)cc1)c2ccccn2 |
Isomeric differentiation centers on the N-oxide functionalization and salt formation. Unlike the parent compound Brompheniramine (a tertiary amine), the N-oxide features a quaternary nitrogen with a formal positive charge and an oxygen anion, altering electron distribution and polarity [3] [6].
Brompheniramine N-Oxide is a primary oxidative metabolite of Brompheniramine, an alkylamine-class H₁-antihistamine [2] [7]. Structural comparisons reveal:
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: